molecular formula C12H10O2S B081324 Methoxy(naphthalen-1-yloxy)methanethione CAS No. 13704-12-6

Methoxy(naphthalen-1-yloxy)methanethione

Cat. No.: B081324
CAS No.: 13704-12-6
M. Wt: 218.27 g/mol
InChI Key: HOWCBJQIQREGAB-UHFFFAOYSA-N
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Description

Methoxy(naphthalen-1-yloxy)methanethione is a specialized chemical building block of interest in medicinal chemistry and drug discovery research. The naphthalene scaffold is a versatile platform in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities . Researchers value naphthalene-based structures for their potential as surrogates for benzene rings, which can improve a compound's chemical and metabolic stability while retaining its pharmacological profile . This specific reagent, with its unique methoxy and naphthalen-1-yloxy arrangement on a methanethione core, is designed for the synthesis of novel compounds for biological screening. It is particularly useful for exploring structure-activity relationships in the development of potential therapeutic agents. This product is strictly labeled "For Research Use Only" and is not approved for human or veterinary diagnostic procedures, therapeutic applications, or any form of personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

13704-12-6

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

methoxy(naphthalen-1-yloxy)methanethione

InChI

InChI=1S/C12H10O2S/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

HOWCBJQIQREGAB-UHFFFAOYSA-N

SMILES

COC(=S)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

COC(=S)OC1=CC=CC2=CC=CC=C21

Synonyms

Thiocarbonic acid methyl 1-naphtyl ester

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Lipophilicity

The position of methoxy groups on aromatic rings significantly impacts lipophilicity (logK). For example, in brominated and methoxy-substituted naphthalene derivatives (e.g., compounds 3b–3i), the 3-methoxy isomer (3c/4c) exhibits higher logK values than 2- or 4-methoxy isomers due to steric and electronic effects . Similarly, in methoxy(naphthalen-1-yloxy)methanethione, the naphthalen-1-yloxy group may enhance lipophilicity compared to isomers with substituents at other positions.

Table 1: Lipophilicity Trends in Methoxy-Substituted Compounds

Compound Type Substituent Position logK (Relative) Reference
Brominated naphthalene 4-Bromo High
Methoxy naphthalene 3-Methoxy Highest
This compound 1-Naphthyloxy Inferred High -

Table 2: Bioactivity of Methoxy- and Sulfur-Containing Compounds

Compound Type Functional Groups Antifungal Activity Reference
Trimethoxy geranylphenol 3×OCH₃, OH High
Acetylated monomethoxy OCH₃, COCH₃ Increased vs. OH
This compound OCH₃, C=S Not reported -

Physical and Chemical Properties

Molecular Weight and Boiling Points

1-Methoxynaphthalene (C₁₁H₁₀O) has a molecular weight of 158.20 g/mol and a boiling point of 274–276°C . This compound, with additional oxygen and sulfur atoms, likely has a higher molecular weight and altered volatility.

Reactivity

Thiocarbonyl groups (C=S) are more reactive than ketones (C=O) due to poorer orbital overlap and greater nucleophilic susceptibility. For example, naphthalenyl methanones (e.g., (3-methoxyphenyl)-naphthalen-1-ylmethanone) exhibit stability typical of aromatic ketones , whereas methanethiones may undergo thiol-exchange or oxidation reactions.

Table 3: Reactivity Comparison

Compound Type Functional Group Reactivity Reference
Naphthalenyl methanone C=O Moderate
This compound C=S High Inferred

Crystallography and Structural Insights

Naphthalen-1-ylmethanol forms planar structures stabilized by O–H⋯O hydrogen bonds . In contrast, this compound lacks hydroxyl groups but may exhibit sulfur-mediated interactions (e.g., S⋯H or S⋯π bonds). Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could resolve such features .

Preparation Methods

Etherification via Mitsunobu Coupling

The Mitsunobu reaction is a cornerstone for forming carbon-oxygen bonds, particularly in sterically hindered or electronically deactivated systems. For this compound, this method enables the sequential introduction of methoxy and naphthalen-1-yloxy groups onto a central carbonyl precursor.

Procedure :

  • Precursor Synthesis : A diol or hydroxyl-containing ketone, such as 2-hydroxyacetophenone, serves as the starting material. The hydroxyl groups are protected using tert-butyl carbamate (Boc) to avoid undesired side reactions.

  • Mitsunobu Coupling : The protected intermediate undergoes Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with methanol and 1-naphthol. This step substitutes the hydroxyl groups with methoxy and naphthalen-1-yloxy moieties, yielding the diether intermediate.

  • Deprotection and Oxidation : Acidic hydrolysis removes the Boc group, followed by oxidation of the resultant alcohol to a ketone using pyridinium chlorochromate (PCC).

Optimization :

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures optimal reagent solubility.

  • Stoichiometry : A 1:1 molar ratio of alcohol to phosphine reagent minimizes byproducts.

Direct Thionation of Methoxy(naphthalen-1-yloxy)methanone

Thionation converts the ketone precursor into the target thioketone. Lawesson’s reagent, a well-established thionating agent, is preferred due to its efficiency and compatibility with aromatic systems.

Procedure :

  • Reaction Setup : The ketone precursor (1 equiv) is refluxed with Lawesson’s reagent (1.2 equiv) in anhydrous toluene under nitrogen.

  • Workup : After 6–8 hours, the mixture is cooled, filtered, and concentrated. Column chromatography (silica gel, hexane/ethyl acetate) isolates the thioketone.

Key Parameters :

  • Temperature : Reflux conditions (110°C) ensure complete conversion.

  • Purity of Precursor : Residual moisture or oxidizing agents degrade Lawesson’s reagent, necessitating rigorous drying.

Alternative Synthetic Routes

Ullmann-Type Coupling for Ether Formation

Copper-catalyzed Ullmann coupling offers a complementary approach for introducing the naphthalen-1-yloxy group, particularly when Mitsunobu conditions fail due to steric hindrance.

Procedure :

  • Halogenation : Bromine or iodine is introduced at the target position on the aryl ring via electrophilic substitution.

  • Coupling : The halogenated intermediate reacts with 1-naphthol in the presence of copper(I) iodide and a diamine ligand (e.g., trans-1,2-diaminocyclohexane) at 100°C.

Advantages :

  • Tolerates electron-deficient aryl halides.

  • Scalable for industrial production.

One-Pot Synthesis via Carbon Disulfide Alkylation

A direct route involves reacting carbon disulfide (CS₂) with sodium methoxide and sodium naphthalen-1-oxide. This method bypasses intermediate isolation but requires precise stoichiometric control.

Procedure :

  • Alkoxide Preparation : Sodium methoxide and sodium naphthalen-1-oxide are prepared separately in dry THF.

  • CS₂ Reaction : Carbon disulfide is added dropwise to a mixture of the alkoxides at 0°C, yielding the thioketone after 12 hours.

Challenges :

  • Statistical distribution of products necessitates careful purification.

  • Sensitivity to moisture and oxygen limits reproducibility.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : The C=S stretch appears at 1,150–1,050 cm⁻¹, distinct from the C=O stretch (~1,700 cm⁻¹).

  • ¹H NMR : Deshielding of protons adjacent to the thiocarbonyl group (δ 3.8–4.2 ppm for methoxy; δ 7.5–8.5 ppm for naphthyl protons).

  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) correlate with the calculated molecular weight (e.g., m/z 284 for C₁₃H₁₂O₂S).

Chromatographic Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve the thioketone from unreacted precursors, with ≥95% purity required for pharmaceutical applications.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Distillation : Toluene and THF are recovered via fractional distillation, reducing environmental impact.

  • Metal Scavenging : Copper residues from Ullmann coupling are removed using chelating resins.

Process Optimization

  • Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction times for thionation steps.

  • Quality Control : In-line FTIR monitors reaction progress, ensuring consistency across batches .

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